4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Overview
Description
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been explored for its potential in anticancer therapies. A study synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating this compound and evaluated them as anticancer agents. These derivatives showed promising results against the Hepatocellular carcinoma cell line HepG-2, indicating the potential of this compound derivatives in cancer treatment (Gomha et al., 2017).
Larvicidal Activity
The compound has also been utilized in the development of larvicides. A study focusing on hydrazones of this compound demonstrated significant larvicidal activity against Anopheles arabiensis, a malaria-carrying mosquito species. This suggests its potential in vector control and public health applications (N. P et al., 2021).
Microbial Activity
Further research has explored the microbial activity of derivatives of this compound. A study synthesized novel 3-Methyl-2-pyrazolin-5-one derivatives from this compound and tested them against various bacterial strains and fungi. The results indicated potential use in antimicrobial therapies (Mostafa et al., 2013).
Antioxidant Properties
In another study, new hydrazones bearing a thiazole scaffold were synthesized from this compound. These compounds were tested for their antioxidant properties, and some derivatives showed notable free-radical scavenging abilities. This opens up possibilities for their use in oxidative stress-related conditions (Nastasă et al., 2015).
Antiviral and Cytotoxic Activities
Additionally, derivatives of this compound were assessed for their antiviral and cytotoxic activities. A study synthesized pyrazole- and isoxazole-based heterocycles and tested them against Herpes simplex virus type-1 (HSV-1), showing potential for antiviral applications (Dawood et al., 2011).
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to interact with a variety of biological targets, including enzymes like xanthine oxidase and DNA topoisomerase II .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have demonstrated significant anticancer activity, suggesting potential cytotoxic effects .
Biochemical Analysis
Biochemical Properties
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways . The compound’s interaction with these enzymes can lead to changes in the metabolic flux and levels of metabolites. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, affecting cellular communication and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering the cellular response to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity and gene expression is crucial for its biological activity . Additionally, this compound has been shown to interact with DNA, leading to changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s interaction with these enzymes can lead to changes in the production and utilization of metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution pattern is essential for the compound’s therapeutic effects, as it ensures that the active compound reaches the desired site of action .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with its target biomolecules and its overall biological activity .
Properties
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-9(10(15)14-12)16-11(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSOVDYCSQOIJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351940 | |
Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24826870 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61292-08-8 | |
Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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